

ML267 solubility and preparation for in vitro assays

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Application Notes and Protocols for ML267

These application notes provide detailed information and protocols for the use of **ML267**, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), in in vitro assays. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the key quantitative data for ML267.

Parameter	Value	Source
IC₅₀ (Sfp-PPTase)	0.29 μΜ	[1][2]
IC₅₀ (AcpS-PPTase)	8.1 μΜ	[1][2]
Solubility in PBS (pH 7.4)	20 μΜ	[3]
Purity	>95%	[3]

Experimental Protocols Preparation of ML267 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of ML276, typically in dimethyl sulfoxide (DMSO), which can be further diluted for various in vitro assays.



Materials:

- ML267 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Allow the ML267 powder to equilibrate to room temperature before opening the vial.
- Determine the desired stock concentration (e.g., 10 mM).
- Calculate the required amount of ML267 and DMSO. For example, to prepare 1 mL of a 10 mM stock solution of ML267 (Molecular Weight: 431.88 g/mol for the free base), weigh out 4.32 mg of the compound.
- Carefully add the weighed ML267 to a sterile vial.
- Add the calculated volume of DMSO to the vial.
- Vortex the solution until the ML267 is completely dissolved. Gentle warming may be applied
 if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. For assays, DMSO solutions of the test compounds are typically used[3].

Sfp Phosphopantetheinyl Transferase (PPTase) Inhibition Assay (Biochemical)

This protocol is adapted from a quantitative high-throughput screening (qHTS) assay to measure the inhibitory activity of **ML267** against Sfp-PPTase[3].



Materials:

- Sfp-PPTase enzyme
- Rhodamine-labeled Coenzyme A (CoA) substrate
- BHQ-2 labeled YbbR-tagged acyl carrier protein (ACP) substrate
- Assay Buffer: 50 mM HEPES-Na (pH 7.6), 10 mM MgCl₂, 0.01% Nonidet P-40, 0.01% BSA[3].
- ML267 stock solution (in DMSO)
- 1536-well black, solid bottom plates
- Plate reader capable of measuring fluorescence intensity

Protocol:

- Prepare serial dilutions of ML267 in DMSO.
- Dispense 23 nL of the diluted ML267 compound solutions into the wells of a 1536-well plate[3]. Use DMSO only for control wells.
- Add 3 μL of Sfp-PPTase (final concentration of 15 nM) in assay buffer to the wells containing the compound[3].
- Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction[3].
- Initiate the reaction by adding 1 μL of a substrate mix containing rhodamine-CoA (final concentration 5 μM) and BHQ-2-YbbR (final concentration 12.5 μM) in assay buffer[3].
- Immediately after substrate addition, centrifuge the plate at 1,000 rpm for 15 seconds and measure the fluorescence intensity (excitation ~525 nm, emission ~598 nm)[3]. This is the initial read (T₀).
- Incubate the plate at room temperature for 30 minutes[3].



- After the incubation period, perform a second fluorescence reading (T₃₀)[3].
- Calculate the reaction rate by determining the difference in fluorescence intensity between
 T₃₀ and T₀.
- Determine the percent inhibition by comparing the reaction rates in the presence of ML267 to the DMSO control.
- Plot the percent inhibition against the ML267 concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell Viability Assay (Cytotoxicity)

This protocol outlines a general method to assess the cytotoxicity of **ML267** against a mammalian cell line, such as HepG2, using an ATP-based quantitation assay[3].

Materials:

- HepG2 cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- ML267 stock solution (in DMSO)
- 96-well clear bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Protocol:

- Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of ML267 in cell culture medium from the DMSO stock solution.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

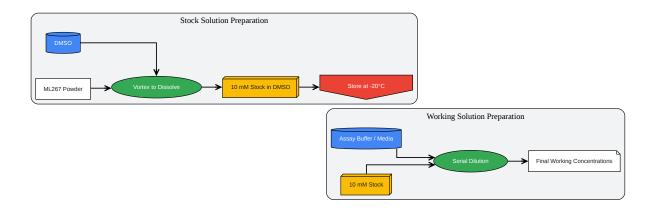


- Remove the old medium from the cells and add the medium containing the different concentrations of ML267. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- After the incubation period, allow the plate to equilibrate to room temperature.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot the results to determine the CC₅₀ (half-maximal cytotoxic concentration). ML267 was found to be devoid of cytotoxicity in HepG2 cells in one study[3].

Visualizations

The following diagrams illustrate key concepts related to the application of ML267.

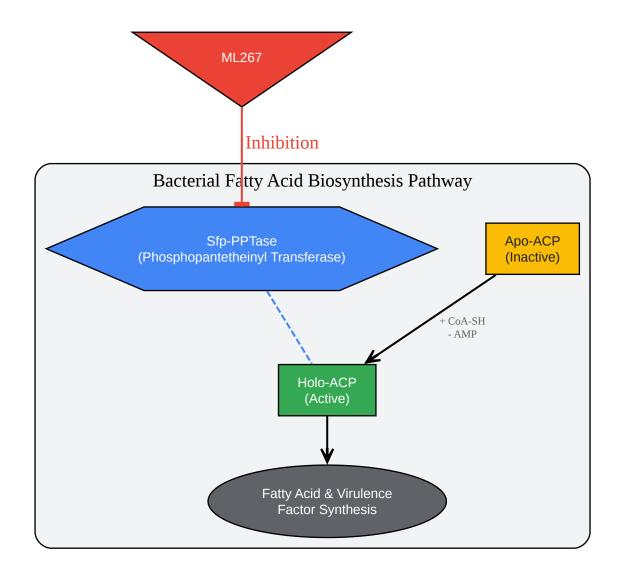




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Caption: Workflow for **ML267** stock and working solution preparation.





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Caption: ML267 inhibits Sfp-PPTase, blocking fatty acid synthesis.

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